2-(5-bromo-1H-pyrazol-1-yl)acetic acid
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Overview
Description
2-(5-bromo-1H-pyrazol-1-yl)acetic acid is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. The presence of a bromine atom at the 5-position of the pyrazole ring and an acetic acid moiety makes this compound unique. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-1H-pyrazol-1-yl)acetic acid typically involves the bromination of pyrazole followed by the introduction of the acetic acid group. One common method involves the reaction of 5-bromo-1H-pyrazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(5-bromo-1H-pyrazol-1-yl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The pyrazole ring can be oxidized to form pyrazole N-oxides.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include 2-(5-substituted-1H-pyrazol-1-yl)acetic acids.
Oxidation Reactions: Products include pyrazole N-oxides.
Reduction Reactions: Products include 2-(5-bromo-1H-pyrazol-1-yl)ethanol.
Scientific Research Applications
2-(5-bromo-1H-pyrazol-1-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-bromo-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring can participate in hydrogen bonding and van der Waals interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The acetic acid moiety can also enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromo-1H-pyrazol-1-yl)acetic acid
- 2-(3-bromo-1H-pyrazol-1-yl)acetic acid
- 2-(5-chloro-1H-pyrazol-1-yl)acetic acid
Uniqueness
2-(5-bromo-1H-pyrazol-1-yl)acetic acid is unique due to the specific position of the bromine atom on the pyrazole ring. This positional isomerism can lead to different chemical reactivity and biological activity compared to its analogs. The presence of the acetic acid group also provides additional functionalization possibilities, making it a versatile compound for various applications.
Properties
Molecular Formula |
C5H5BrN2O2 |
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Molecular Weight |
205.01 g/mol |
IUPAC Name |
2-(5-bromopyrazol-1-yl)acetic acid |
InChI |
InChI=1S/C5H5BrN2O2/c6-4-1-2-7-8(4)3-5(9)10/h1-2H,3H2,(H,9,10) |
InChI Key |
OJHFJLALBCCXFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(N=C1)CC(=O)O)Br |
Origin of Product |
United States |
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